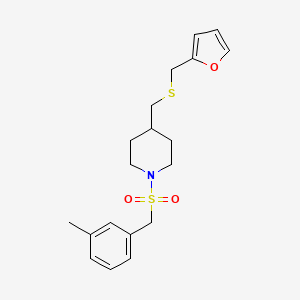

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Description

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a synthetic piperidine derivative characterized by two key structural motifs: a (3-methylbenzyl)sulfonyl group at the 1-position of the piperidine ring and a ((furan-2-ylmethyl)thio)methyl substituent at the 4-position. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related compounds (e.g., sulfonyl piperidines with thioether-linked heterocycles) are frequently explored for antibacterial and enzyme-modulating activities .

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S2/c1-16-4-2-5-18(12-16)15-25(21,22)20-9-7-17(8-10-20)13-24-14-19-6-3-11-23-19/h2-6,11-12,17H,7-10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJZYOSIECFJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine likely involves multiple steps, including:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Furan Group: This step may involve the use of furan-2-ylmethyl halides or similar reagents.

Thioether Formation: This typically involves the reaction of a thiol with an alkyl halide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow reactions, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Electrophiles like halogens, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Desulfonylated products.

Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Biological Activity: Potential as a pharmacophore in drug design due to its diverse functional groups.

Medicine

Drug Development: Investigated for potential therapeutic properties, including antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural and functional parallels between the target compound and related derivatives:

Key Observations:

Sulfonyl Group Variations :

- The 3-methylbenzylsulfonyl group in the target compound differs from the benzenesulfonyl () and 4-chlorophenylsulfonyl () groups. These substitutions may alter steric bulk, solubility, and target selectivity. For instance, 4-chlorophenylsulfonyl derivatives exhibit enhanced Gram-negative activity , suggesting that the target compound’s 3-methylbenzyl group could influence spectrum specificity.

Thioether Functionality :

- The furan-thioether group in the target compound parallels the oxadiazole-thioether in and . Thioether linkages are critical for stabilizing interactions with hydrophobic enzyme pockets . Ranitidine-related compounds () with furan-methyl-thio groups highlight the pharmacophore’s role in modulating enzyme inhibition (e.g., proteases or kinases).

Antibacterial Activity :

- Piperidine-sulfonyl-thioether hybrids in and demonstrate moderate to potent antibacterial effects, particularly against Gram-negative strains. The target compound’s furan-thioether group may confer similar activity, though empirical validation is needed.

Biological Activity

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a complex organic compound notable for its unique structural features, which include a piperidine ring substituted with both a furan-2-ylmethylthio group and a 3-methylbenzylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific research findings remain limited.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 379.5 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₂S₂ |

| Molecular Weight | 379.5 g/mol |

| Functional Groups | Furan, Sulfonyl, Piperidine |

Currently, there is no detailed information available regarding the specific mechanisms of action for this compound. Understanding the interaction of this compound with biological systems is crucial for elucidating its pharmacological properties.

Biological Activity and Potential Applications

While direct studies on the biological activity of this specific compound are sparse, its structural similarities to other biologically active compounds suggest potential therapeutic applications. For instance, compounds featuring piperidine rings often exhibit significant activity in areas such as:

- Antiviral agents

- Anticancer drugs

- Neuropharmacological agents

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds can provide insights into the biological activity of this compound. Below is a table summarizing some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-((furan-2-ylmethyl)amino)piperidine | Contains an amino group instead of sulfonyl | Potentially different due to amino substitution |

| 4-(phenylsulfonyl)piperidine | Substituted with phenyl instead of furan | Different interaction profiles |

| 4-(furan-2-ylmethyl)thio-piperidine | Lacks the methylsulfonyl group | Simpler structure may lead to different properties |

Case Studies and Research Findings

Research into similar compounds has shown promising results in various biological assays. For example:

- Anticancer Activity : Compounds similar to those containing piperidine rings have been evaluated in human cancer cell lines, demonstrating significant cytotoxicity against various cancer types.

- Antiviral Properties : Some derivatives have shown effectiveness against viral infections, indicating that modifications to the piperidine structure can enhance antiviral activity.

Q & A

Q. What are the optimal synthetic routes for 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Thioether Formation: Reacting furan-2-ylmethanethiol with a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety.

- Sulfonylation: Coupling the piperidine nitrogen with 3-methylbenzyl sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ether/ethyl acetate) ensures high purity (>95%) .

Critical Parameters:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <2 ppm error .

- IR Spectroscopy: Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

Methodological Answer:

- Core Modifications:

- In Silico Modeling:

Q. How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:

- Controlled Solubility Assays:

- Standardize solvent systems (e.g., DMSO for stock solutions, PBS for aqueous testing).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media.

- Purity Verification:

- Temperature and pH Effects:

Q. What computational strategies are recommended for predicting pharmacokinetic properties?

Methodological Answer:

- ADMET Profiling:

- Molecular Dynamics (MD) Simulations:

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Long-Term Stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.